molecular formula C7H9ClN6 B13092079 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13092079
M. Wt: 212.64 g/mol
InChI Key: XENTXHUVNAUPHW-UHFFFAOYSA-N
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Description

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and stability. The compound’s unique structure makes it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer a combination of biological activities and stability not found in the individual components .

Properties

Molecular Formula

C7H9ClN6

Molecular Weight

212.64 g/mol

IUPAC Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H9ClN6/c1-13-5(8)2-10-7(13)4-14-3-6(9)11-12-14/h2-3H,4,9H2,1H3

InChI Key

XENTXHUVNAUPHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1CN2C=C(N=N2)N)Cl

Origin of Product

United States

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